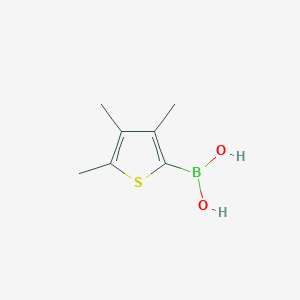
(3,4,5-Trimethylthiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-Trimethylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with three methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trimethylthiophen-2-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of a thiophene derivative with a boronic ester such as triisopropyl borate or trimethyl borate under controlled conditions to prevent over-alkylation .
Industrial Production Methods: Industrial production methods for boronic acids often involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for efficient synthesis with high throughput and minimal reaction times .
Chemical Reactions Analysis
Types of Reactions: (3,4,5-Trimethylthiophen-2-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted thiophene derivatives, depending on the coupling partner used.
Scientific Research Applications
(3,4,5-Trimethylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules via Suzuki–Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3,4,5-Trimethylthiophen-2-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and coupling .
Comparison with Similar Compounds
- Phenylboronic acid
- (3,4,5-Trichlorophenyl)boronic acid
- (2,3,4-Trimethoxyphenyl)boronic acid
Comparison: (3,4,5-Trimethylthiophen-2-yl)boronic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenylboronic acid and other arylboronic acids. The methyl groups on the thiophene ring also influence its reactivity and stability, making it particularly useful in specific synthetic applications .
Properties
CAS No. |
1204763-25-6 |
|---|---|
Molecular Formula |
C7H11BO2S |
Molecular Weight |
170.04 g/mol |
IUPAC Name |
(3,4,5-trimethylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-4-5(2)7(8(9)10)11-6(4)3/h9-10H,1-3H3 |
InChI Key |
ZQDRMSUWEZWSRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(S1)C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















